N-[3-[(3-acetylphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide
Overview
Description
N-[3-[(3-acetylphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide is a complex organic compound that features a sulfonamide group attached to a trimethylphenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-acetylphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 3-acetylbenzenesulfonyl chloride with 2,4,6-trimethylaniline in the presence of a base such as pyridine. This reaction forms the sulfonamide intermediate.
Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(3-acetylphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-[(3-acetylphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-[(3-acetylphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Pathways Involved: The compound may interfere with metabolic pathways involving sulfonamide-sensitive enzymes, leading to a reduction in the synthesis of essential biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-[3-[(3-acetylphenyl)sulfamoyl]phenyl]acetamide: Similar structure but lacks the trimethyl groups.
N-[3-[(3-acetylphenyl)sulfamoyl]-2,4,6-trimethylphenyl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
N-[3-[(3-acetylphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide is unique due to the presence of both the sulfonamide and acetamide groups attached to a trimethylphenyl ring. This unique structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.
Properties
IUPAC Name |
N-[3-[(3-acetylphenyl)sulfamoyl]-2,4,6-trimethylphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-11-9-12(2)19(13(3)18(11)20-15(5)23)26(24,25)21-17-8-6-7-16(10-17)14(4)22/h6-10,21H,1-5H3,(H,20,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIMUSNPCSTWCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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